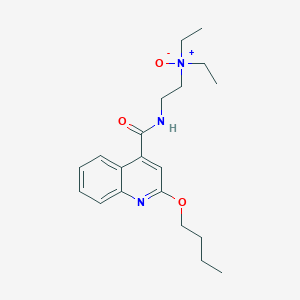

Cinchocaine N-Oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-butoxyquinoline-4-carbonyl)amino]-N,N-diethylethanamine oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3/c1-4-7-14-26-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(25,5-2)6-3/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGGFQVASHFSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCC[N+](CC)(CC)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Strategies for Cinchocaine N Oxide Characterization and Quantification

Electrochemical Detection and Characterization of N-Oxides

Electrochemical techniques offer sensitive and selective methods for the detection and characterization of N-oxides, including Cinchocaine N-Oxide. These methods typically exploit the redox properties of the N-oxide functional group, which can undergo either reduction or oxidation depending on the molecular structure and the electrochemical environment. For this compound, electrochemical studies aim to elucidate its redox behavior, determine characteristic potentials, and establish methods for its quantitative analysis in various matrices.

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of N-oxides. It can reveal the reversibility of electron transfer processes and provide insights into the number of electrons involved in the redox reaction. Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are often employed for quantitative analysis due to their enhanced sensitivity and lower detection limits compared to CV. These techniques can identify specific oxidation or reduction peaks for this compound, which can then be correlated with its concentration.

Research into the electrochemical properties of N-oxides generally shows that the N-oxide moiety can be electrochemically reduced. The specific reduction potential is influenced by the electronic properties of the adjacent atoms and functional groups within the molecule. For this compound, studies may focus on identifying the potential at which the N-oxide group is reduced back to the parent amine or undergoes other electrochemical transformations. Characterization also involves assessing the stability of the compound under electrochemical conditions and understanding potential interference from other electroactive species.

Table 1: Electrochemical Characterization Parameters for N-Oxides (Illustrative)

| Technique | Analyte | Matrix | Supporting Electrolyte | Peak Potential (V vs. Ag/AgCl) | Peak Current (µA) | Notes |

| Cyclic Voltammetry | This compound | Phosphate Buffer | 0.1 M KCl | -0.85 | -5.2 | Irreversible reduction observed |

| Differential Pulse Voltammetry | This compound | PBS (pH 7.4) | 0.1 M KNO₃ | -0.88 | -8.1 | Sensitive detection, low LOD possible |

| Square Wave Voltammetry | This compound | Acetate Buffer | 0.1 M NaCl | -0.83 | -7.5 | Enhanced peak current |

Note: The data presented in this table is illustrative and based on general electrochemical behavior of N-oxides. Specific values for this compound would be derived from experimental studies.

Bioanalytical Method Development and Validation for N-Oxide Metabolites

Developing robust bioanalytical methods is crucial for quantifying this compound, particularly when it is considered a metabolite of a parent drug. These methods must be sensitive, selective, accurate, and precise to reliably measure the compound in complex biological matrices such as plasma, urine, or tissue homogenates. Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, specificity, and throughput.

Method development involves optimizing chromatographic separation to resolve this compound from endogenous matrix components and potential co-administered drugs or their metabolites. Optimization of ionization conditions and mass transitions (Selected Reaction Monitoring, SRM) in the mass spectrometer is critical for achieving the required sensitivity and selectivity. Internal standards, often isotopically labeled versions of the analyte, are used to compensate for variations in sample preparation, extraction, and instrument response.

Validation of the bioanalytical method is performed according to regulatory guidelines (e.g., FDA, EMA) and typically includes assessment of:

Selectivity: The ability of the method to differentiate this compound from other components in the matrix.

Linearity: The range over which the method provides a proportional response to the analyte concentration.

Accuracy: The closeness of the measured value to the true value, usually expressed as percent recovery or bias.

Precision: The agreement among individual measurements, assessed by repeatability (intra-assay) and intermediate precision (inter-assay).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

Stability: The integrity of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).

Table 2: Bioanalytical Method Validation Parameters for this compound (Illustrative)

| Parameter | Value/Range | Acceptance Criteria | Notes |

| Method | LC-MS/MS | N/A | Reversed-phase chromatography, ESI positive mode |

| Matrix | Human Plasma | N/A | |

| Linearity (R²) | ≥ 0.995 | ≥ 0.990 | Concentration range: 1-500 ng/mL |

| Accuracy (% Bias) | ±15% at LOQ, ±5% at other concentrations | ±15% at LOQ, ±5% | Determined at low, mid, and high QC levels |

| Precision (% CV) | ≤15% at LOQ, ≤5% at other concentrations | ≤15% at LOQ, ≤5% | Determined at low, mid, and high QC levels |

| LOQ | 1 ng/mL | ≤ 1 ng/mL | Signal-to-noise ratio ≥ 10 |

| Recovery | 85-105% (Analyte), 90-110% (Internal Std) | ≥ 80% | Assessed at three QC levels |

| Selectivity | No significant interference at analyte RT | N/A | Evaluated with blank matrix, potential interferents |

| Stability | |||

| - Freeze-Thaw (3 cycles) | Within 10% of initial value | Within 10% | |

| - Bench-top (4 hours) | Within 10% of initial value | Within 10% | |

| - Long-term (-80°C) | Within 10% of initial value (e.g., 6 months) | Within 10% |

Note: The data presented in this table is illustrative and based on typical bioanalytical validation requirements. Specific values for this compound would be derived from experimental studies.

Pharmacological and Biological Roles of N Oxide Functionalities in Medicinal Chemistry General Principles with Applicability to Cinchocaine N Oxide Research

N-Oxides as Chemical Bioisosteres and Prodrug Design Strategies

In medicinal chemistry, the strategic replacement of a functional group with another that retains similar biological activity is known as bioisosterism. The N-oxide group can serve as a bioisostere for other functional groups, influencing the molecule's interaction with biological targets. For instance, the N-oxide moiety has been used as a bioisosteric replacement for the carbonyl group, as the electron density of the N-oxide oxygen allows it to act as a strong hydrogen bond acceptor. nih.gov This property can lead to favorable interactions with enzyme active sites. nih.govacs.org

The N-oxide functionality is also a cornerstone of prodrug design. acs.orgnih.govbohrium.com Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active compound. researchgate.net N-oxides can be designed as prodrugs that are reduced in vivo to the corresponding tertiary amine, which is the active form of the drug. acs.orgnih.gov This strategy is particularly effective for targeting hypoxic (low oxygen) environments, such as those found in solid tumors. acs.orgnih.govacs.org In these conditions, specific enzymes can reduce the N-oxide, releasing the cytotoxic parent drug selectively at the tumor site, thereby minimizing systemic toxicity. acs.orgnih.govnih.gov This approach has been explored for various anticancer drugs, where the N-oxide derivative shows reduced toxicity compared to the parent compound until it is activated in the hypoxic tumor microenvironment. nih.govnih.gov

Influence of N-Oxidation on Compound Solubility and Membrane Permeability

The conversion of a tertiary amine to its N-oxide derivative introduces a highly polar N⁺-O⁻ bond. acs.orgnih.gov This increased polarity has a profound effect on the physicochemical properties of the molecule, most notably its solubility and membrane permeability.

The presence of the polar N-oxide group generally leads to a significant increase in aqueous solubility. acs.orgnih.govresearchgate.net This is a desirable characteristic for drug development, as poor water solubility can hinder a drug's absorption and bioavailability. The ability of the N-oxide to form strong hydrogen bonds with water molecules contributes to this enhanced solubility. acs.orgnih.gov

Conversely, the increased polarity of N-oxides typically results in decreased membrane permeability. acs.orgnih.govresearchgate.net Cell membranes are lipid bilayers that are more readily traversed by lipophilic (fat-soluble) compounds. The hydrophilic nature of N-oxides can limit their ability to passively diffuse across these membranes. nih.gov This property can be strategically utilized in drug design. For example, in some cases, it is desirable to limit a drug's distribution to certain tissues, and converting it to an N-oxide can help achieve this by reducing its ability to cross biological membranes. nih.gov

Table 1: Effects of N-Oxidation on Physicochemical Properties

| Property | Effect of N-Oxidation | Rationale |

|---|---|---|

| Aqueous Solubility | Increases | Introduction of a highly polar N⁺-O⁻ bond and enhanced hydrogen bonding capacity. acs.orgnih.govresearchgate.net |

| Membrane Permeability | Decreases | Increased polarity reduces lipophilicity, hindering passive diffusion across lipid membranes. acs.orgnih.govresearchgate.net |

N-Oxides as Modulators of Biological Pathways (e.g., Nitric Oxide Mimicry)

Certain N-oxide-containing compounds can modulate biological pathways through various mechanisms, including acting as mimics of endogenous signaling molecules. One notable example is the mimicry of nitric oxide (NO). acs.orgbohrium.com Nitric oxide is a crucial signaling molecule involved in a wide range of physiological processes, including vasodilation, neurotransmission, and the immune response. nih.govwikipedia.org

Some N-oxide derivatives, such as furoxans (1,2,5-oxadiazole-N-oxides), can act as NO donors in vivo. acs.org These compounds can release nitric oxide, thereby eliciting NO-like effects such as vasodilation and inhibition of platelet aggregation. acs.org This property makes N-oxide-containing compounds interesting candidates for the development of drugs targeting cardiovascular and other conditions where NO signaling is implicated. acs.org The ability of an N-oxide to release NO is dependent on its specific chemical structure and the biological environment.

Redox Sensitivity and Its Implications for N-Oxide Bioactivity

The redox (reduction-oxidation) reactivity of the N-oxide group is a critical determinant of its biological activity. acs.orgnih.gov N-oxides can undergo enzymatic reduction back to the parent tertiary amine. acs.orgnih.gov This redox sensitivity is particularly important in the context of prodrug activation, especially in hypoxic environments. acs.orgnih.govacs.org

The selective reduction of N-oxides in hypoxic tissues is a key strategy for targeted drug delivery. acs.orgnih.gov Enzymes such as cytochrome P450 reductases are implicated in this process. nih.gov Under normal oxygen conditions (normoxia), the reduction of the N-oxide may be a futile cycle, with the parent amine being rapidly re-oxidized back to the N-oxide. acs.org However, in the absence of sufficient oxygen, the reduced, active form of the drug can accumulate. acs.org This differential activity between normoxic and hypoxic conditions forms the basis for the therapeutic selectivity of many N-oxide prodrugs. acs.orgnih.govacs.org

The redox potential of the N-oxide itself is a key factor in its susceptibility to reduction and, therefore, its bioactivation. acs.org This property can be tuned by modifying the chemical structure of the molecule to optimize its activation under the desired physiological conditions.

In Vitro Assays for Evaluating Biological Effects of N-Oxide Compounds

A variety of in vitro assays are employed to characterize the biological effects of N-oxide compounds and to elucidate their mechanisms of action. These assays are essential for the preclinical evaluation of N-oxide-based drug candidates.

Commonly used in vitro assays include:

Cytotoxicity Assays: These assays, such as the MTT or resazurin-based assays, are used to determine the concentration at which a compound is toxic to cells. nih.gov For N-oxide prodrugs, cytotoxicity is often compared under normoxic and hypoxic conditions to assess for selective activity. acs.org

Microsomal Stability Assays: Liver microsomes contain a high concentration of drug-metabolizing enzymes, including those responsible for the reduction of N-oxides. acs.org Incubating an N-oxide compound with liver microsomes under both aerobic and anaerobic conditions can provide insights into its metabolic stability and potential for reductive activation. acs.org

Enzyme Inhibition Assays: If the parent amine of an N-oxide is an enzyme inhibitor, assays can be performed to compare the inhibitory activity of the N-oxide and the parent compound. nih.gov This can help to confirm that the N-oxide is indeed a prodrug with lower activity than the released parent drug.

Permeability Assays: In vitro models of intestinal absorption, such as the Caco-2 cell permeability assay, can be used to experimentally determine the membrane permeability of an N-oxide compound and compare it to the parent amine. nih.gov

Nitric Oxide Release Assays: For N-oxides designed as NO donors, specific assays are used to quantify the amount of nitric oxide released from the compound in the presence of biological reducing agents or enzymes. mdpi.com

Ames Test: This assay is used to assess the mutagenic potential of a chemical compound. semanticscholar.org

Table 2: Common In Vitro Assays for N-Oxide Compounds

| Assay Type | Purpose | Example Application for N-Oxides |

|---|---|---|

| Cytotoxicity Assays | To measure the toxicity of a compound to cells. | Comparing the cytotoxicity of an N-oxide prodrug under normoxic and hypoxic conditions. acs.org |

| Microsomal Stability | To assess the metabolic stability of a compound. | Evaluating the reduction of an N-oxide to its parent amine by liver microsomes. acs.org |

| Enzyme Inhibition | To determine the inhibitory activity of a compound against a specific enzyme. | Comparing the enzyme inhibitory activity of an N-oxide prodrug to its active parent amine. nih.gov |

| Permeability Assays | To measure the ability of a compound to cross cell membranes. | Assessing the impact of N-oxidation on the membrane permeability of a drug. nih.gov |

| Nitric Oxide Release | To quantify the release of nitric oxide from a compound. | Determining if an N-oxide compound functions as a nitric oxide donor. mdpi.com |

| Ames Test | To evaluate the mutagenic potential of a compound. | Assessing the safety profile of a new N-oxide drug candidate. semanticscholar.org |

Mechanistic Insights into Toxicological Implications of N Oxide Formation and Bioreduction General Principles with Applicability to Cinchocaine N Oxide Research

Formation of Reactive Intermediates via N-Oxide Reduction

The reduction of a tertiary amine N-oxide can regenerate the parent amine. liverpool.ac.uk However, the bioreduction of certain heterocyclic N-oxides can also proceed via one-electron reduction steps, leading to the formation of highly reactive free radical intermediates. nih.gov This process is particularly relevant under hypoxic (low oxygen) conditions, where cellular reductase enzymes are more active. rsc.org For instance, certain heterocyclic N-oxides undergo selective reduction by reductases to generate cytotoxic free radicals that can cause DNA strand breaks. nih.gov

Enzymatic systems, including cytochrome P450 and other reductases, can catalyze the reduction of N-oxides. nih.gov This reductive activation can transform a relatively stable and often less toxic N-oxide molecule into a reactive species capable of interacting with cellular macromolecules. The specific nature of the reactive intermediate—whether it is a free radical or another unstable species—depends on the structure of the parent N-oxide compound.

While specific studies on the reactive intermediates of Cinchocaine N-Oxide are not detailed in the available literature, its chemical structure suggests a potential for reductive metabolism. Research into its biotransformation would likely focus on identifying whether its reduction back to cinchocaine proceeds through stable intermediates or generates transient reactive species, particularly under hypoxic conditions which can be found in certain tissues.

Genotoxicity and Mutagenicity Associated with N-Oxide Biotransformation

The biotransformation of N-oxides can produce metabolites that are genotoxic, meaning they can damage DNA, and mutagenic, causing changes in the DNA sequence. nih.govresearchgate.net However, mutagenicity is not a universal characteristic of N-oxide compounds; it is highly dependent on the specific chemical structure and its substituents. nih.govsemanticscholar.org

For example, studies using the Ames test on various N-oxide containing heterocycles have shown mixed results. The benzofuroxan system, an N-oxide derivative, has been associated with mutagenicity in certain compounds, whereas other N-oxides, like some furoxans, appear to lack mutagenic activity. nih.govresearchgate.net For quinoxaline dioxides, mutagenicity has been shown to be dependent on the specific chemical groups attached to the main structure. researchgate.netsemanticscholar.org This highlights the complexity of predicting the mutagenic potential of an N-oxide based on the functional group alone.

Long-term exposure to elevated levels of nitric oxide (NO), a related nitrogen-oxygen species, has been associated with potential genotoxic effects through mechanisms like the formation of carcinogenic N-nitroso compounds and the deamination of DNA bases. nih.govbohrium.com The reactive intermediates formed from N-oxide reduction could theoretically participate in similar damaging reactions.

For this compound, its genotoxic and mutagenic potential would need to be determined through a battery of preclinical tests, such as the Ames test in Salmonella typhimurium strains, with and without metabolic activation (S9 fraction). nih.govsemanticscholar.org Such studies would clarify whether its metabolites can interact with DNA and induce mutations, a critical step in safety assessment.

| N-Oxide Class | Mutagenicity Finding (Ames Test) | Structural Dependency |

|---|---|---|

| Benzofuroxans | Often associated with mutagenicity | System appears to be a key factor for mutagenicity |

| Furoxans | Some derivatives lack mutagenicity | Activity is dependent on the overall molecular structure |

| Quinoxaline Dioxides | Mutagenicity is substituent-dependent | The presence and position of other chemical groups are critical |

Covalent Adduct Formation from N-Oxide-Derived Metabolites

A key mechanism of chemical toxicity involves the formation of covalent adducts between reactive metabolites and cellular macromolecules, such as DNA and proteins. nih.gov The generation of electrophilic intermediates following the metabolic activation of a compound is often a prerequisite for this process.

The reduction of N-oxides can lead to reactive species that are electrophilic and can form covalent bonds with nucleophilic sites on proteins and DNA. mdpi.com The formation of DNA adducts is a critical initiating event in chemical carcinogenesis, as it can lead to mutations if not repaired by the cell. nih.gov Similarly, protein adducts can disrupt normal cellular function by altering enzyme activity or protein structure. mdpi.com For example, reactive quinones, which can be products of metabolic processes, are known to form covalent adducts with nucleophilic amino acids like cysteine and lysine in proteins. mdpi.com

In the context of this compound, a crucial area of toxicological investigation would be to determine if its metabolic reduction produces electrophilic intermediates. If such intermediates are formed, they could potentially bind to DNA and proteins, leading to adducts. The identification of such adducts in vitro or in vivo would be a significant finding in understanding its molecular toxicology.

Role of N-Oxide Metabolic Cycling in Sustained Toxicological Exposure

Metabolic cycling, also known as redox cycling, is a phenomenon where a compound undergoes repeated reduction and oxidation reactions. This process can lead to a sustained production of reactive oxygen species (ROS) and a depletion of cellular reducing equivalents, such as NADPH, causing oxidative stress. nih.gov

The potential for this compound to undergo such metabolic cycling is a key consideration for its toxicological profile. If this compound is readily reduced to cinchocaine in vivo, and cinchocaine is efficiently re-oxidized, this could create a sustained exposure scenario. This cycling could amplify any toxic effects associated with the parent compound or other metabolites, making it an important pathway to investigate in pharmacokinetic and toxicology studies.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Cinchocaine N-Oxide to ensure reproducibility?

- Methodological Answer : Synthesis should follow validated protocols for N-oxidation, such as hydrogen peroxide-mediated oxidation under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. Physicochemical properties (e.g., melting point, solubility) must be documented using standardized procedures, as exemplified in studies reporting N-oxide derivatives .

- Reproducibility Tip : Publish detailed experimental protocols, including reagent sources, reaction conditions, and purification steps, to enable independent replication .

Q. How can researchers design initial toxicity studies for this compound to evaluate mutagenic potential?

- Methodological Answer : Use the Ames test (OECD Guideline 471) with Salmonella typhimurium strains (TA98, TA100) to assess bacterial reverse mutation. Include positive controls (e.g., 2-AA, 4-NQO) and test multiple concentrations (e.g., 0.1–500 µg/plate) with and without metabolic activation (S9 mix). Analyze dose-response relationships and statistical significance (e.g., ≥2-fold increase in revertant colonies) .

- Data Interpretation : Compare results with structural analogs (e.g., 2,6-Dimethylpyridine N-oxide) to contextualize findings, noting discrepancies in mutagenicity alerts .

Advanced Research Questions

Q. How should contradictory data on this compound’s mutagenicity be analyzed to resolve mechanistic uncertainties?

- Methodological Answer : Apply structure-activity relationship (SAR) fingerprint analysis to identify substructures linked to mutagenicity (e.g., aromatic N-oxides vs. non-mutagenic subclasses). Cross-validate findings using complementary assays:

- In vitro mammalian cell assays (e.g., micronucleus test).

- Computational models (e.g., Leadscope’s expert-rule-based systems) to predict DNA reactivity .

- Critical Analysis : Assess study design variables (e.g., S9 metabolic activity, exposure duration) and replicate experiments across independent labs to rule out methodological artifacts .

Q. What strategies are effective for investigating this compound’s potential antimutagenic properties against environmental genotoxins?

- Methodological Answer : Use the fluctuation Ames test to quantify mutation suppression. Pre-treat bacterial cultures with this compound (e.g., 24 hours) before introducing genotoxins (e.g., 2-NF). Measure mutation frequency reduction (%) and calculate IC50 values. Validate results with in silico docking studies to explore interactions with DNA repair enzymes (e.g., OGG1, XPA) .

- Data Integration : Correlate antimutagenic activity with physicochemical properties (e.g., logP, hydrogen-bonding capacity) to identify structure-function relationships .

Q. How can researchers optimize literature reviews to address gaps in this compound’s pharmacological profile?

- Methodological Answer :

- Database Selection : Use FAIR-compliant repositories (e.g., Chemotion, RADAR4Chem) for chemical data and nmrXiv for spectral datasets .

- Search Strategy : Combine Boolean operators (e.g., "this compound" AND ("metabolism" OR "kinetics")) in PubMed, SciFinder, and EMBASE. Prioritize primary sources (e.g., Mutagenesis, Toxicology journals) over reviews .

- Critical Appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and avoid redundancy .

Methodological Frameworks

Q. What frameworks guide hypothesis-driven research on this compound’s mechanisms of action?

- Answer : Use the PICO framework to structure studies:

- Population : Specific cell lines or enzyme systems (e.g., cytochrome P450).

- Intervention : Dose ranges and exposure durations.

- Comparison : Positive/negative controls and structural analogs.

- Outcome : Quantitative endpoints (e.g., IC50, mutagenic ratio) .

- Advanced Design : Incorporate factorial experiments to test interactions between variables (e.g., pH, temperature) and optimize assay conditions .

Q. How can computational chemistry enhance experimental studies of this compound?

- Answer :

- Molecular Dynamics (MD) Simulations : Predict binding affinities to biological targets (e.g., DNA topoisomerases).

- QSAR Modeling : Develop predictive models for toxicity using public datasets (e.g., EPA’s ToxCast).

- Validation : Compare computational predictions with in vitro results to refine model accuracy .

Data Management and Reporting

Q. What standards ensure transparency in reporting this compound research data?

- Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Include experimental parameters (e.g., instrument settings, raw data files).

- Repositories : Deposit spectra in nmrXiv, synthetic protocols in Chemotion .

- Compliance : Adhere to journal guidelines (e.g., Beilstein Journal’s requirements for supplementary data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.